Zuclopenthixol

Receptor Pharmacology Dopamine Antagonism Isomer Activity

Zuclopenthixol (CAS 53772-83-1) is the pure, pharmacologically active cis-isomer of clopenthixol, offering twice the potency of the racemic mixture on a mg-to-mg basis. These well-characterized pharmacokinetic and receptor-binding profiles render it an indispensable reference standard for analytical QC (chiral purity by HPLC), formulation development of long-acting injectables, and in vivo behavioral pharmacology. Researchers and manufacturers can rely on zuclopenthixol to ensure reproducible dose-response relationships and to avoid the confounding effects of the inactive trans-isomer found in generic clopenthixol.

Molecular Formula C22H25ClN2OS
Molecular Weight 401.0 g/mol
CAS No. 53772-83-1
Cat. No. B143822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol
CAS53772-83-1
Synonyms4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt;  (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt;  Cisordinol(-)-10-Camphorsulfonic Acid Salt;  Clopixol (-)-10-Camphorsulfonic Acid Salt;  cis-(
Molecular FormulaC22H25ClN2OS
Molecular Weight401.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
InChIInChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
InChIKeyWFPIAZLQTJBIFN-DVZOWYKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslight
2.60e-03 g/L

Zuclopenthixol (CAS 53772-83-1): Baseline Pharmacological and Physical Profile for Research and Industrial Sourcing


Zuclopenthixol (CAS 53772-83-1) is a typical antipsychotic of the thioxanthene class, specifically the pure cis-isomer of clopenthixol [1]. It functions as an antagonist at both dopamine D1 and D2 receptors, with high affinity for α1-adrenergic and 5-HT2 receptors, but exhibits weaker histamine H1 receptor blockade and even lower affinity for muscarinic cholinergic and α2-adrenergic receptors . Zuclopenthixol is characterized by an oral bioavailability of 49%, high protein binding (98%), and is metabolized primarily in the liver by the CYP2D6 and CYP3A4 enzymes [2].

Why Generic Substitution of Zuclopenthixol Fails: Stereo- and Formulation-Dependent Differentiation


Substituting zuclopenthixol with generic clopenthixol or other thioxanthenes is scientifically unsound due to profound differences in potency, metabolic handling, and pharmacokinetic profiles. Zuclopenthixol is the pure, pharmacologically active cis-isomer, whereas clopenthixol is a racemic mixture containing the inactive trans-isomer, resulting in zuclopenthixol being twice as potent on a milligram-to-milligram basis and producing less sedation [1]. Furthermore, the distinct pharmacokinetic profiles of its various injectable preparations (dihydrochloride, acetate, decanoate) [2] and its well-characterized CYP2D6-dependent metabolism [3] mean that even switching between zuclopenthixol formulations, let alone to a different thioxanthene, requires careful dose adjustment and clinical oversight to avoid therapeutic failure or toxicity.

Zuclopenthixol (CAS 53772-83-1) Product-Specific Quantitative Evidence Guide


Receptor Binding Profile: Zuclopenthixol vs. Clopenthixol Isomer Distinction

Zuclopenthixol demonstrates high-affinity antagonism at both dopamine D1 (Ki = 9.8 nM) and D2 (Ki = 1.5 nM) receptors [1]. This is a key differentiator from its racemic mixture, clopenthixol, which contains the inactive trans-isomer. Consequently, zuclopenthixol is approximately twice as active on a milligram-to-milligram basis as clopenthixol and produces less sedation in comparison [2].

Receptor Pharmacology Dopamine Antagonism Isomer Activity

Pharmacokinetic Profile of Zuclopenthixol Decanoate Depot Formulation

The zuclopenthixol decanoate depot formulation provides a distinct and predictable long-acting pharmacokinetic profile compared to other zuclopenthixol salts. Following intramuscular injection, maximum serum concentration (Cmax) is achieved after approximately one week (7 days) [1], and the formulation has an elimination half-life of approximately 19 days, enabling a 2- to 4-week dosing interval [2].

Pharmacokinetics Drug Delivery Long-Acting Injectable

In Vivo Pharmacodynamic Potency in Behavioral Models

Zuclopenthixol demonstrates potent, dose-dependent inhibition of dopamine agonist-induced stereotypic behavior in multiple preclinical models. In mice, it inhibits methylphenidate-induced stereotypy with an ED50 of 0.8 µmol/kg [1]. This provides a quantitative benchmark for its functional antagonism of central dopamine receptors in a whole-animal system.

Behavioral Pharmacology In Vivo Efficacy Dopamine Antagonism

CYP2D6 Pharmacogenomics: Twofold Difference in Oral Clearance

The oral clearance of zuclopenthixol is significantly influenced by the CYP2D6 genotype. A prospective study found a twofold difference in clearance between homozygous extensive metabolizers (EMs) and poor metabolizers (PMs) [1]. This was corroborated by a separate study showing that the median steady-state serum concentration-to-dose ratio was approximately 60% higher in PMs (2.00 nmol/L/mg) compared to EMs not taking interacting drugs (1.25 nmol/L/mg) (p < 0.01) [2]. The difference in clearance between EMs and PMs is less pronounced than for perphenazine (threefold), suggesting a potentially more manageable inter-individual variability in exposure for zuclopenthixol [1].

Pharmacogenomics Drug Metabolism Personalized Medicine

Zuclopenthixol (CAS 53772-83-1): Best-Fit Research and Industrial Application Scenarios


Development and Analysis of Long-Acting Injectable (LAI) Antipsychotic Formulations

This scenario is directly informed by the distinct pharmacokinetic profile of zuclopenthixol decanoate (Tmax ≈ 7 days, t1/2 ≈ 19 days) [1]. Researchers and formulators developing or analyzing LAI products require a well-characterized reference standard with predictable depot release kinetics. Zuclopenthixol decanoate serves as an ideal model compound for validating in vitro release assays, developing novel LAI formulations, and conducting comparative pharmacokinetic studies in preclinical models. Its well-defined parameters allow for precise quantification of release profiles and bioequivalence assessments.

Preclinical Behavioral Pharmacology Studies of Dopaminergic Signaling

Based on its potent in vivo efficacy (ED50 = 0.8 µmol/kg for inhibition of methylphenidate-induced stereotypy in mice) [2], zuclopenthixol is a valuable tool compound for researchers investigating the role of dopamine D1/D2 receptors in animal models of behavior, cognition, and motor function. Its well-characterized potency allows for reproducible dose-response studies and serves as a positive control for typical antipsychotic activity in behavioral assays such as conditioned avoidance response or prepulse inhibition.

Pharmacogenomic and Drug-Drug Interaction (DDI) Research Involving CYP2D6

The well-documented, twofold impact of CYP2D6 genetic polymorphism on zuclopenthixol oral clearance [3] makes it a key probe substrate for pharmacogenomic research and DDI studies. CROs and academic labs can use zuclopenthixol in vitro (e.g., with recombinant CYP enzymes or human liver microsomes) and in vivo to investigate the functional consequences of CYP2D6 variants or the inhibitory potential of co-administered drugs. Its intermediate level of variability (twofold clearance difference) compared to other neuroleptics like perphenazine provides a useful comparator for assessing relative clinical impact of this metabolic pathway.

Quality Control and API Authentication of Cis-Isomer Purity

The critical distinction between the active cis-isomer (zuclopenthixol) and the racemic mixture (clopenthixol) [4] necessitates rigorous analytical methods for quality control in pharmaceutical manufacturing and procurement. Analytical laboratories and API purchasers can utilize chiral separation techniques (e.g., chiral HPLC) to authenticate the stereochemical purity of zuclopenthixol raw materials, ensuring that the sourced API meets the required specification for the pure, potent cis-isomer and is not contaminated with the less active and more sedating trans-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zuclopenthixol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.